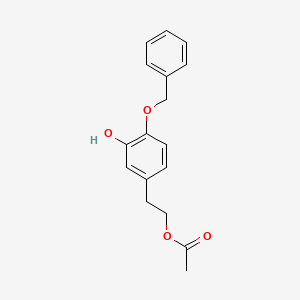

![molecular formula C11H12N4 B590575 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 944906-91-6](/img/structure/B590575.png)

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Overview

Description

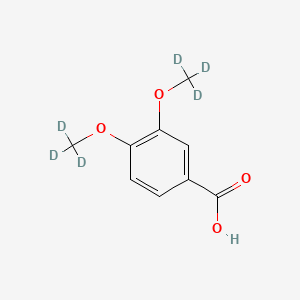

“3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 3-phenyl-5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazine .

Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed using 1H NMR and mass spectra .Physical and Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . Its molecular weight is 200.24 .Scientific Research Applications

Antiviral Activity : Some derivatives of triazolo[4,3-b]pyridazine, a compound related to 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, have shown promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008).

Inhibitors for Phosphodiesterase 2 : A series of pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines, structurally similar to this compound, have been identified as potent PDE2/PDE10 inhibitors with potential brain penetration and drug-like properties (Rombouts et al., 2015).

Synthesis Methodology : A novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines has been developed, highlighting the interest in synthesizing variants of the compound for research purposes (Lee, Kim, Um, & Park, 1989).

Antimicrobial Properties : A new synthesis method for 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and their evaluations for antimicrobial activity have been studied, showing potential in this area (Prakash et al., 2011).

Anticonvulsant Activity : 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines have been synthesized and tested for their anticonvulsant activity, indicating potential uses in neuropharmacology (Kelley et al., 1995).

Anti-Cancer Studies : 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives have been synthesized and shown promising results in anti-cancer studies, particularly against human colon cancer cell lines (Raveesha, Kumar, & Prasad, 2020).

Heterocyclic System Synthesis : Research on the synthesis of polyfused heterocyclic systems derived from 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4- b ][1,3,4]thiadiazepine-6,8-dione indicates a broader interest in the chemical manipulation and application of such compounds (Allah, 2002).

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways in the body .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . These factors can include pH, temperature, presence of other molecules, and more.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11/h1-5,12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGPOIKERKOIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C3=CC=CC=C3)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652969 | |

| Record name | 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-91-6 | |

| Record name | 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

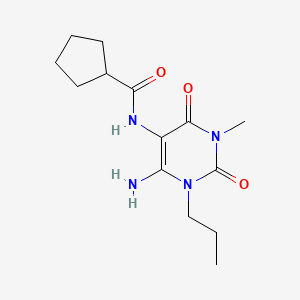

![N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)

![N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590495.png)

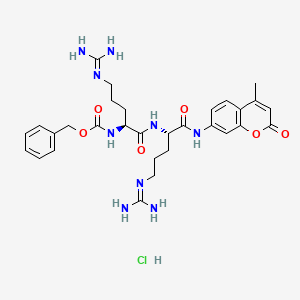

![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)